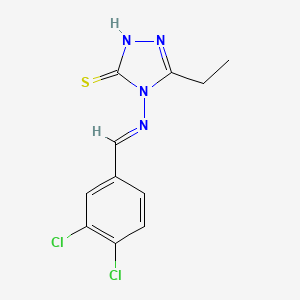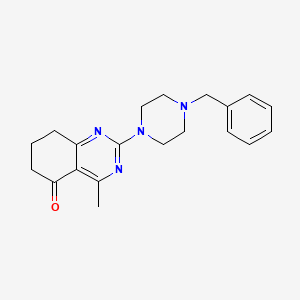
(E)-4-((3,4-dichlorobenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((3,4-dichlorobenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H10Cl2N4S and its molecular weight is 301.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol is 300.0003229 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel triazole derivatives, including compounds structurally related to 4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol, and their potential antimicrobial activities. These compounds were synthesized through various chemical reactions and evaluated for their effectiveness against different microorganisms. Some derivatives have shown promising antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Potential
The exploration of triazole derivatives, including those structurally related to the compound , has extended to the evaluation of their anticancer properties. Through various synthetic routes, researchers have developed compounds and assessed their activity against a panel of cancer cell lines. Some of these derivatives have exhibited significant anticancer activity, highlighting the potential of triazole compounds in cancer therapy research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
Triazole derivatives, related to 4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol, have been studied for their potential as corrosion inhibitors. These studies involve the synthesis of specific triazole compounds and their application in protecting metals against corrosion in various environments. The effectiveness of these inhibitors is assessed through electrochemical methods, and some compounds have shown promising results in enhancing the durability of metals (Messali, Larouj, Lgaz, Rezki, Alblewi, Aouad, Chaouiki, Salghi, & Chung, 2018).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of triazole derivatives, akin to 4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol, has revealed significant insights. These studies focus on the synthesis and characterization of triazole compounds, examining their electronic and photophysical properties. The findings from such research could contribute to the development of new materials for optical applications, including those in telecommunications and information processing (Nadeem, Yunus, Bhatti, Ayub, Mehmood, Saif, 2017).
Propriétés
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4S/c1-2-10-15-16-11(18)17(10)14-6-7-3-4-8(12)9(13)5-7/h3-6H,2H2,1H3,(H,16,18)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRYSZICRRDDKV-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B5597269.png)
![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B5597281.png)
![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5597295.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)
![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![5-Methyl-3-[1-(4-methylanilino)-1-oxopropan-2-yl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
![3-[(3-FLUOROPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5597331.png)
![2-(4-ETHYLPHENYL)-N'-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B5597350.png)
![(1R,7S)-6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-3-(2-pyridin-4-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5597355.png)

